4-(trifluoromethyl)furan-2-carboxylic Acid
CAS No.:
Cat. No.: VC15983684
Molecular Formula: C6H3F3O3
Molecular Weight: 180.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3F3O3 |
|---|---|
| Molecular Weight | 180.08 g/mol |
| IUPAC Name | 4-(trifluoromethyl)furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H3F3O3/c7-6(8,9)3-1-4(5(10)11)12-2-3/h1-2H,(H,10,11) |
| Standard InChI Key | QAEQVRIMEKACAT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(OC=C1C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture and Nomenclature
4-(Trifluoromethyl)furan-2-carboxylic acid belongs to the furan carboxylic acid family, distinguished by a trifluoromethyl (-CF) substituent at the 4-position of the furan ring. The International Union of Pure and Applied Chemistry (IUPAC) name is 4-(trifluoromethyl)furan-2-carboxylic acid, reflecting the substituents’ positions . Its SMILES representation is , and the InChIKey is SAGWNXBYZYNMDZ-UHFFFAOYSA-N . The trifluoromethyl group introduces significant electronegativity, altering the electron density of the furan ring and influencing reactivity in substitution reactions .
Table 1: Key Identifiers of 4-(Trifluoromethyl)furan-2-carboxylic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 56286-80-7 | |
| Molecular Formula | ||
| Molecular Weight | 180.08 g/mol | |
| Melting Point | Not reported | — |
| Boiling Point | Not reported | — |
| Density | 1.52 g/cm³ (predicted) |
Synthesis and Derivative Development
Synthetic Routes
The synthesis of 4-(trifluoromethyl)furan-2-carboxylic acid typically involves functionalization of preformed furan rings. One approach employs:
-
Friedel-Crafts Acylation: Reaction of furan-2-carboxylic acid with trifluoromethylating agents like CFI in the presence of Lewis acids (e.g., AlCl) .
-
Cross-Coupling Reactions: Palladium-catalyzed coupling of halogenated furans with trifluoromethyl sources, such as Umemoto’s reagent .
Yields are often moderate (30–50%) due to competing side reactions, necessitating purification via recrystallization or chromatography .
Structure-Activity Relationship (SAR) Studies
In antitubercular research, derivatives of 4-(trifluoromethyl)furan-2-carboxylic acid have been evaluated for inhibition of Mycobacterium tuberculosis siderophore synthase (MbtI). Key findings include:
-
Positional Effects: The 4-CF group enhances enzymatic inhibition (IC ≈ 15–19 μM) compared to non-fluorinated analogs .
-
Carboxylic Acid Necessity: Esterification or amidation of the -COOH group abolishes activity, underscoring its role in target binding .
Physicochemical and Thermodynamic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF . Stability studies indicate decomposition above 150°C, with the trifluoromethyl group imparting resistance to hydrolytic cleavage .
Acid-Base Behavior
The carboxylic acid group confers a pKa of ~2.5, enabling salt formation under basic conditions (e.g., sodium or potassium salts) . This property is exploited in formulation strategies to improve bioavailability in drug discovery .
Applications in Drug Discovery and Materials Science
Antitubercular Activity
4-(Trifluoromethyl)furan-2-carboxylic acid derivatives inhibit MbtI, a critical enzyme in mycobacterial iron acquisition. Lead compounds exhibit MIC values <30 μM against M. bovis BCG, though cellular permeability remains a challenge .
Electronic Materials
The electron-deficient furan core serves as a building block for organic semiconductors. Incorporation into π-conjugated polymers enhances electron mobility (>0.1 cm²/V·s) in thin-film transistors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume